4,4'-Bipyridinium, 1,1'-bis[(3-boronophenyl)methyl]-, dibromide

Boronic acid sensor Saccharide recognition Fluorescence quenching

4,4′-Bipyridinium, 1,1′-bis[(3-boronophenyl)methyl]-, dibromide (CAS 436853‑29‑1), commonly abbreviated as 4,4′‑m‑BBV, belongs to the class of diboronic acid‑functionalized benzyl viologens. It features a 4,4′‑bipyridinium core symmetrically N‑alkylated with two meta‑boronophenylmethyl groups.

Molecular Formula C24H24B2Br2N2O4
Molecular Weight 585.9 g/mol
CAS No. 436853-29-1
Cat. No. B3342957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Bipyridinium, 1,1'-bis[(3-boronophenyl)methyl]-, dibromide
CAS436853-29-1
Molecular FormulaC24H24B2Br2N2O4
Molecular Weight585.9 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=CC(=C4)B(O)O)(O)O.[Br-].[Br-]
InChIInChI=1S/C24H24B2N2O4.2BrH/c29-25(30)23-5-1-3-19(15-23)17-27-11-7-21(8-12-27)22-9-13-28(14-10-22)18-20-4-2-6-24(16-20)26(31)32;;/h1-16,29-32H,17-18H2;2*1H/q+2;;/p-2
InChIKeyXACDRAIVEBNJBR-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 4,4′-Bipyridinium, 1,1′-bis[(3-boronophenyl)methyl]-, dibromide (m-BBV): A Meta-Isomer Diboronic Acid Viologen for Saccharide Recognition


4,4′-Bipyridinium, 1,1′-bis[(3-boronophenyl)methyl]-, dibromide (CAS 436853‑29‑1), commonly abbreviated as 4,4′‑m‑BBV, belongs to the class of diboronic acid‑functionalized benzyl viologens. It features a 4,4′‑bipyridinium core symmetrically N‑alkylated with two meta‑boronophenylmethyl groups [1]. This compound operates as a fluorescence quencher and saccharide receptor in two‑component sensing ensembles with 8‑hydroxypyrene‑1,3,6‑trisulfonate (HPTS), where monosaccharide binding to the boronic acid moieties modulates charge‑transfer quenching, yielding a concentration‑dependent fluorescence recovery [2]. The meta‑positioning of the boronic acid substituents distinguishes it from the ortho and para isomers, directly impacting binding affinity, quenching behavior, and saccharide selectivity.

Why 4,4′-m‑BBV Cannot Be Replace by Another Boronic Acid Viologen: Isomer‑Dependent Selectivity


Boronic acid‑appended bipyridinium salts (BBVs) are not interchangeable because the position of the boronic acid substituent on the benzyl ring—ortho, meta, or para—dictates static and dynamic quenching efficiency with HPTS, the formal reduction potential of the viologen core, and the apparent binding affinity for different monosaccharides [1]. The meta isomer exhibits an intermediate quenching strength and a distinct saccharide selectivity profile relative to its ortho and para counterparts; substituting one isomer for another without adjusting dye‑to‑quencher ratios and calibration curves yields non‑comparable fluorescence responses and erroneous analyte quantification [2]. For applications requiring predictable quenching behavior and well‑characterized binding constants, the isomer identity must be controlled.

Quantitative Differentiation of 4,4′-m‑BBV: Head‑to‑Head Isomer Comparisons


Saccharide Binding Affinity: m‑BBV vs. o‑BBV and p‑BBV Isomers

In a direct head‑to‑head comparison under identical conditions, the apparent monosaccharide binding constants (Kb) of 4,4′‑m‑BBV for glucose, galactose, and fructose were determined alongside the ortho and para isomers. The meta isomer exhibits intermediate binding affinities: Kb(glucose) = 65 ± 10 M⁻¹, Kb(galactose) = 37 ± 5 M⁻¹, Kb(fructose) = 70 ± 10 M⁻¹. In contrast, 4,4′‑o‑BBV showed lower affinities (glucose 27 ± 5 M⁻¹, galactose 14 ± 5 M⁻¹, fructose 260 ± 50 M⁻¹), producing a markedly different fructose/glucose selectivity ratio [1]. The meta isomer’s glucose/fructose selectivity ratio (Kb,glu/Kb,fru ≈ 0.93) is ~30‑fold higher than that of the ortho isomer (≈ 0.03), meaning 4,4′‑m‑BBV discriminates far less between glucose and fructose than 4,4′‑o‑BBV does [1].

Boronic acid sensor Saccharide recognition Fluorescence quenching

Static Fluorescence Quenching Efficiency: m‑BBV vs. o‑BBV

The static quenching constant (Ks) of 4,4′‑m‑BBV with HPTS was measured as 8100 ± 100 M⁻¹, compared to 8900 ± 200 M⁻¹ for 4,4′‑o‑BBV under identical conditions [1]. The dynamic quenching constant (V) was 2950 ± 100 M⁻¹ for m‑BBV and 2900 ± 100 M⁻¹ for o‑BBV [1].

Photoinduced electron transfer Viologen quencher HPTS fluorescence

Saccharide Selectivity Order: m‑BBV vs. o‑BBV

The 4,4′‑m‑BBV and 4,4′‑o‑BBV isomers share a common saccharide selectivity order of fructose ≫ galactose > glucose, consistent with monoboronic acid behavior and the inability of the 4,4′‑bipyridyl scaffold to support cooperative 1:1 glucose binding [1]. However, the magnitude of selectivity differs substantially: the fructose/glucose binding ratio is ~33 for o‑BBV versus ~1.1 for m‑BBV [1]. This class‑level pattern is absent in the 3,3′‑o‑BBV isomer, which uniquely reverses selectivity to favor glucose (glu/fru ≈ 1.7) due to cooperative diboronic acid binding [1].

Monosaccharide selectivity Fructose detection Galactose sensing

Glucose Response in Physiological Range: m‑BBV vs. o‑BBV and p‑BBV

In glucose‑response experiments with a fixed quencher‑to‑dye ratio of 30:1, 4,4′‑m‑BBV yielded a fluorescence recovery profile across the human physiological glucose range (2–30 mM) that was qualitatively intermediate between the steeper response of o‑BBV and the weaker response of p‑BBV [1]. The Stern‑Volmer quenching plots confirmed that m‑BBV quenches HPTS with efficiency between that of o‑BBV (strongest) and p‑BBV (weakest) [1].

Continuous glucose monitoring Fluorescence recovery Physiological glucose range

Recommended Procurement Scenarios for 4,4′-m‑BBV Based on Quantitative Evidence


Total Monosaccharide Quantification in Complex Mixtures

Because 4,4′‑m‑BBV exhibits a glucose‑to‑fructose selectivity ratio near unity (≈ 0.93) [1], it is the preferred BBV isomer when the experimental goal is to measure total monosaccharide content rather than discriminate between individual sugars. In contrast, 4,4′‑o‑BBV would over‑represent fructose, and 3,3′‑o‑BBV would bias toward glucose. The well‑characterized static quenching constant (Ks = 8100 M⁻¹) enables reliable calibration of two‑component sensing ensembles [1].

Sensor Array Component for Multi‑Well Saccharide Profiling

The intermediate quenching and binding properties of 4,4′‑m‑BBV make it a valuable element in boronic acid‑appended viologen sensor arrays [2]. When combined with 4,4′‑o‑BBV and other BBVs in a multi‑well plate format, the distinct response pattern of m‑BBV contributes to the differential recognition of sugar alcohols, monosaccharides, and disaccharides, enabling linear discriminant analysis (LDA)‑based classification of gut permeability markers such as lactulose and mannitol [2].

Fluorescence Quenching Studies Requiring Isomer‑Controlled Charge‑Transfer Properties

Researchers investigating photoinduced electron transfer (PET) between boronic acid viologens and anionic fluorophores can use 4,4′‑m‑BBV as a well‑defined intermediate quencher. Its Ks and V values are precisely reported (8100 ± 100 and 2950 ± 100 M⁻¹, respectively) [1], and its formal reduction potential is correlated with quenching efficiency across the 4,4′‑BBV series [1], enabling structure–activity relationship studies that require a systematic variation of boronic acid positioning without altering the bipyridinium core.

Calibration Standard for Meta‑Isomer Boronic Acid Viologen Synthesis

Given that the synthetic route to 4,4′‑m‑BBV is established and the product is spectroscopically distinguishable from the ortho and para isomers by ¹H NMR and mass spectrometry [2], procurement of the pure meta isomer is essential as an analytical reference standard for laboratories synthesizing novel meta‑substituted boronic acid viologen derivatives or optimizing regioselective N‑alkylation of 4,4′‑bipyridine with meta‑boronobenzyl bromides [1].

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